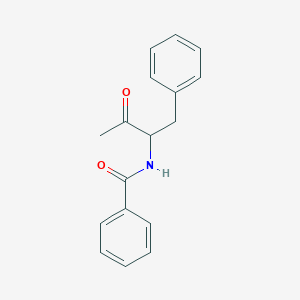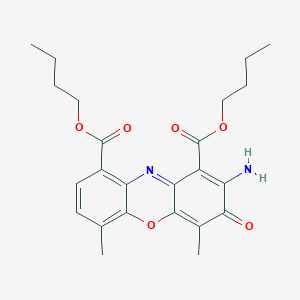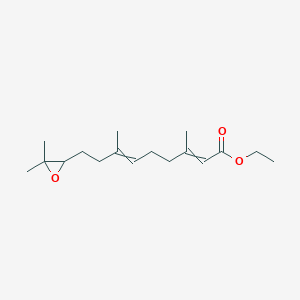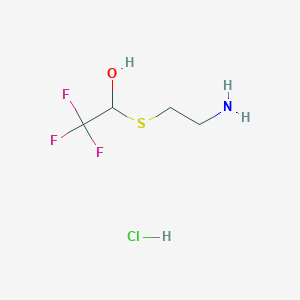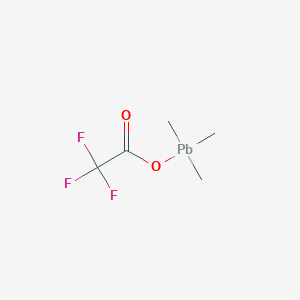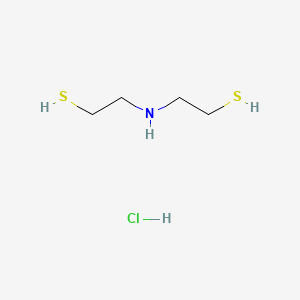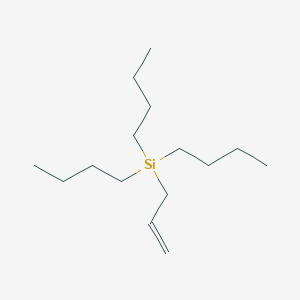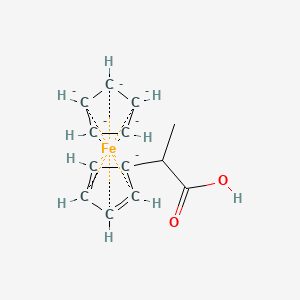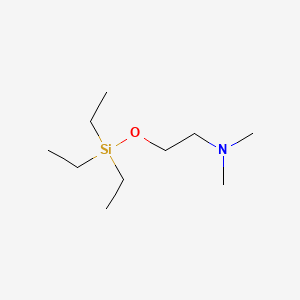
Ethylamine, N,N-dimethyl-2-(triethylsiloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- is an organic compound with the molecular formula C7H19NOSi. It is also known by other names such as Ethanamine, N,N-dimethyl-2-(trimethylsiloxy)- and (2-Dimethylaminoethoxy)trimethylsilane . This compound is characterized by the presence of an ethylamine group, a dimethylamino group, and a triethylsiloxy group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- typically involves the reaction of 2-(Dimethylamino)ethanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{OH} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{OSi(CH}_3\text{)}_3 + \text{HCl} ] This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the silane group .
Industrial Production Methods
On an industrial scale, the production of Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product, making it suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The triethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Aplicaciones Científicas De Investigación
Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of siloxy-protected intermediates.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- involves its interaction with various molecular targets and pathways. The triethylsiloxy group provides steric protection, allowing the compound to participate in selective reactions. The dimethylamino group can act as a nucleophile, facilitating various substitution and addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylamine: A simpler amine with similar nucleophilic properties.
Diethylamine: Another amine with similar reactivity but different steric properties.
Trimethylamine: A tertiary amine with similar nucleophilicity but different steric hindrance.
Uniqueness
Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- is unique due to the presence of the triethylsiloxy group, which provides steric protection and enhances its reactivity in selective reactions. This makes it a valuable reagent in organic synthesis and other applications .
Propiedades
Número CAS |
20467-02-1 |
|---|---|
Fórmula molecular |
C10H25NOSi |
Peso molecular |
203.40 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-triethylsilyloxyethanamine |
InChI |
InChI=1S/C10H25NOSi/c1-6-13(7-2,8-3)12-10-9-11(4)5/h6-10H2,1-5H3 |
Clave InChI |
DWRNLXPEHLQAQK-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


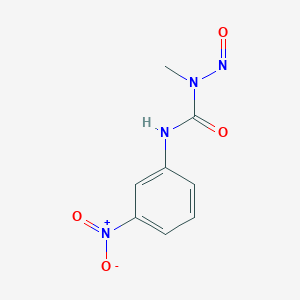
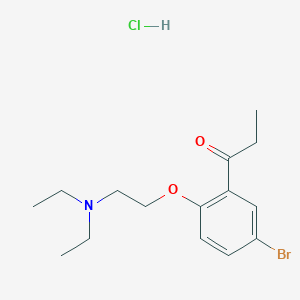
![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)

